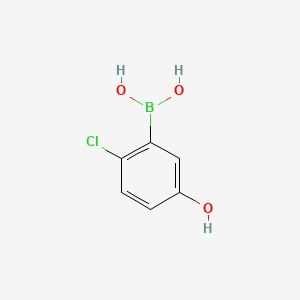

(2-Chloro-5-hydroxyphenyl)boronic acid

Description

Properties

IUPAC Name |

(2-chloro-5-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BClO3/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLAPQAZQRNMJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)O)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657151 | |

| Record name | (2-Chloro-5-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-71-9 | |

| Record name | B-(2-Chloro-5-hydroxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-5-hydroxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-hydroxybenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Chloro-5-hydroxyphenyl)boronic acid: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of (2-Chloro-5-hydroxyphenyl)boronic acid, a versatile building block in organic synthesis and a compound of interest in medicinal chemistry.

Core Chemical Properties and Structure

This compound, with the CAS number 913835-71-9, is a substituted arylboronic acid. Its structure features a benzene ring functionalized with a chloro group at the 2-position, a hydroxyl group at the 5-position, and a boronic acid moiety. This unique arrangement of functional groups imparts specific reactivity and potential for diverse chemical transformations.

Structural Information

-

Molecular Formula: C₆H₆BClO₃[1]

-

Molecular Weight: 172.40 g/mol [1]

-

SMILES: OB(O)c1ccc(O)cc1Cl

-

InChI Key: Information not available in search results.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. It is important to note that some of the data is predicted or sourced from chemical suppliers and may not be experimentally verified in peer-reviewed literature.

| Property | Value | Source |

| CAS Number | 913835-71-9 | [1] |

| Molecular Formula | C₆H₆BClO₃ | [1] |

| Molecular Weight | 172.40 g/mol | [1] |

| Melting Point | 263-265 °C | [2] |

| Boiling Point | 404.2 °C at 760 mmHg | [3] |

| Solubility | Information not available in search results. Generally, arylboronic acids have limited solubility in water but are soluble in many organic solvents. | |

| pKa | Information not available in search results. The pKa of the boronic acid moiety is expected to be in the range of 8-10, influenced by the electronic effects of the chloro and hydroxyl substituents. |

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of this compound in research and development. Below are representative protocols for its synthesis and a common subsequent reaction, the Suzuki-Miyaura cross-coupling.

Synthesis of this compound

A plausible synthetic route to this compound starts from the commercially available 2-bromo-4-chlorophenol. The synthesis involves a lithium-halogen exchange followed by borylation.

Step 1: Synthesis of the Precursor 2-Bromo-4-chlorophenol

This procedure is adapted from general methods for the bromination of phenols.[4]

-

To a solution of 4-chlorophenol (1 equivalent) in a suitable solvent such as acetonitrile, add N-bromosuccinimide (NBS) (1.05 equivalents).

-

The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

The solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent like dichloromethane, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-bromo-4-chlorophenol, which can be purified by column chromatography.

Step 2: Synthesis of this compound

This protocol is based on general procedures for the synthesis of arylboronic acids from aryl halides.

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 2-bromo-4-chlorophenol (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (2.2 equivalents) dropwise, maintaining the temperature below -70 °C. The first equivalent deprotonates the hydroxyl group, and the second equivalent performs the lithium-halogen exchange.

-

Stir the mixture at -78 °C for 1 hour.

-

To this solution, add triisopropyl borate (1.2 equivalents) dropwise, ensuring the temperature remains below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous HCl (e.g., 2 M) at 0 °C.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds.[5]

General Protocol:

-

In a reaction vessel, combine this compound (1.2 equivalents), the desired aryl or heteroaryl halide (1 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Degas the mixture by bubbling argon through it for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting materials are consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

Mandatory Visualizations

Logical Workflow for the Synthesis of this compound

The following diagram illustrates the logical workflow for the synthesis of the target compound from a commercially available starting material.

Caption: Synthetic pathway for this compound.

Mechanism of β-Lactamase Inhibition by Boronic Acids

Boronic acids are known to be effective inhibitors of serine β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[6][7][8] The boronic acid acts as a transition-state analog, forming a stable, covalent adduct with the active site serine residue.

Caption: Boronic acid inhibition of β-lactamase.

Spectroscopic Data Overview

While specific spectra for this compound were not found in the search results, the expected spectroscopic characteristics can be inferred from the analysis of similar compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct aromatic signals for the three protons on the benzene ring, with their chemical shifts and coupling constants influenced by the positions of the chloro, hydroxyl, and boronic acid groups. The hydroxyl protons of the boronic acid and the phenol may be broad and their chemical shifts can be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum should display six signals for the aromatic carbons, with their chemical shifts determined by the electronic effects of the substituents. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation of the boron nucleus.

-

FTIR: The infrared spectrum is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. Characteristic bands for the B-O stretching and C-B stretching are also anticipated. Aromatic C-H and C=C stretching vibrations will be observed in their typical regions.

-

Mass Spectrometry: The mass spectrum under electrospray ionization (ESI) conditions would likely show the deprotonated molecule [M-H]⁻ in negative ion mode. Dehydration products, forming boroxines (cyclic trimers of boronic acids), are commonly observed in the mass spectra of boronic acids.

Applications in Drug Discovery and Development

Arylboronic acids are crucial intermediates in the synthesis of complex organic molecules, many of which have pharmaceutical applications. Their primary use is in Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are common motifs in drug candidates.

Furthermore, the boronic acid moiety itself can be a key pharmacophore. As demonstrated in the inhibition of β-lactamases, boronic acids can act as transition-state analog inhibitors of serine proteases and other enzymes. This has led to the development of several FDA-approved drugs containing a boronic acid functional group. The specific substitution pattern of this compound makes it an attractive scaffold for further derivatization in the exploration of new therapeutic agents.

This technical guide serves as a foundational resource for researchers and professionals working with this compound. Further experimental investigation is encouraged to fully elucidate its properties and expand its applications.

References

- 1. scbt.com [scbt.com]

- 2. 913835-71-9 2-CHLORO-5-HYDROXYBENZENEBORONIC ACID 98 [chemsigma.com]

- 3. echemi.com [echemi.com]

- 4. 2-Bromo-4-chlorophenol synthesis - chemicalbook [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]

- 7. Boronic acid inhibitors of the class A β-lactamase KPC-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The β-Lactamase Inhibitor Boronic Acid Derivative SM23 as a New Anti-Pseudomonas aeruginosa Biofilm [frontiersin.org]

A Comprehensive Technical Guide to (2-Chloro-5-hydroxyphenyl)boronic acid: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloro-5-hydroxyphenyl)boronic acid is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its unique structural features make it a valuable building block for the creation of complex molecules, particularly through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This technical guide provides an in-depth overview of its chemical properties, synthesis, and diverse applications, with a special focus on its role in drug discovery as an enzyme inhibitor. Detailed experimental protocols are provided to facilitate its practical use in the laboratory.

Chemical Identity and Properties

This compound is an organoboron compound with the chemical formula C₆H₆BClO₃.

IUPAC Name: this compound

CAS Number: 913835-71-9[1]

The presence of a chloro group, a hydroxyl group, and a boronic acid moiety on the phenyl ring confers distinct reactivity and potential for various chemical transformations.

| Property | Value | Reference |

| Molecular Formula | C₆H₆BClO₃ | [1] |

| Molecular Weight | 172.37 g/mol | [1] |

| Physical Form | Solid | |

| Storage | Inert atmosphere, 2-8°C | [1] |

| Melting Point | 241-242 °C (for the isomer 5-chloro-2-hydroxyphenylboronic acid) | [2] |

Synthesis of Hydroxyphenylboronic Acids

A general and robust method for the synthesis of hydroxyphenylboronic acids, including this compound, starts from the corresponding bromophenol. The synthesis involves a multi-step process that is amenable to industrial scale-up.[3]

A general synthetic workflow is outlined below:

Experimental Protocol: General Synthesis of Hydroxyphenylboronic Acid from Bromophenol[3]

-

Protection of the Hydroxyl Group: The starting bromophenol is protected using a suitable protecting group such as BOC (tert-butoxycarbonyl), TMS (trimethylsilyl), or benzyl to prevent interference from the acidic proton of the hydroxyl group in subsequent steps.

-

Formation of the Grignard or Organolithium Reagent: The protected bromophenol is then converted into a Grignard reagent by reacting it with magnesium turnings, or into an organolithium reagent using n-butyllithium. This step is typically carried out in an anhydrous ethereal solvent under an inert atmosphere.

-

Reaction with a Borate Ester: The freshly prepared organometallic reagent is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperatures.

-

Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to yield the desired hydroxyphenylboronic acid. This step also removes the protecting group.

Applications in Organic Synthesis and Drug Discovery

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl, vinyl, or alkyl halide, providing a powerful tool for the synthesis of biaryls, styrenes, and other complex organic structures.[4][5]

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination.

A general protocol for a Suzuki-Miyaura coupling reaction is as follows:

-

Reaction Setup: In a reaction vessel, the aryl halide (1.0 eq), this compound (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are combined in a suitable solvent (e.g., toluene, dioxane, DMF/water).

-

Reaction Conditions: The mixture is degassed and heated under an inert atmosphere until the reaction is complete, as monitored by techniques such as TLC or LC-MS.

-

Work-up and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Role in Drug Discovery: Enzyme Inhibition

Boronic acids have emerged as a significant class of compounds in medicinal chemistry, with several FDA-approved drugs containing this moiety.[6][7] They are known to act as inhibitors of various enzymes, particularly serine proteases. The boron atom can form a reversible covalent bond with the catalytic serine residue in the active site of the enzyme, mimicking the tetrahedral transition state of peptide bond hydrolysis.[8] This interaction leads to potent and often selective enzyme inhibition.

The development of boronic acid-based inhibitors has been a successful strategy in the discovery of drugs for cancer, infectious diseases, and inflammatory conditions.[9] For instance, bortezomib and ixazomib are proteasome inhibitors used in the treatment of multiple myeloma.[6]

The general mechanism of serine protease inhibition by a boronic acid is depicted below:

References

- 1. achmem.com [achmem.com]

- 2. 5-chloro-2-hydroxyphenylboronic acid - 89488-25-5 - Structure, Synthesis, Properties [organoborons.com]

- 3. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of (2-Chloro-5-hydroxyphenyl)boronic acid: A Technical Overview

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, detailing the spectroscopic properties of (2-Chloro-5-hydroxyphenyl)boronic acid. Due to the limited availability of specific experimental spectra in public databases, this document outlines the expected spectroscopic characteristics based on the analysis of structurally similar compounds and general principles of spectroscopy. It also provides standardized experimental protocols for obtaining NMR, MS, and IR data for this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established spectroscopic principles and data for analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~9.5 - 10.5 | Singlet (broad) | 1H | Ar-OH |

| ~7.5 - 8.0 | Singlet (broad) | 2H | B(OH )_2 |

| ~7.2 - 7.4 | Doublet | 1H | Ar-H |

| ~6.8 - 7.0 | Doublet of doublets | 1H | Ar-H |

| ~6.7 - 6.9 | Doublet | 1H | Ar-H |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~155 - 160 | C -OH |

| ~135 - 140 | C -Cl |

| ~130 - 135 | Ar-C H |

| ~120 - 125 | Ar-C H |

| ~115 - 120 | Ar-C H |

| Not typically observed | C -B |

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Ratio | Proposed Fragment |

| 172/174 | [M]⁺ (Molecular Ion) |

| 154/156 | [M - H₂O]⁺ |

| 128/130 | [M - B(OH)₂]⁺ |

| 99 | [C₆H₄OCl]⁺ |

| 63 | [C₅H₃]⁺ |

The presence of chlorine results in isotopic peaks (M and M+2) in a roughly 3:1 ratio.

Table 4: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 (broad) | O-H Stretch | Phenolic -OH and B(OH)₂ |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1380 - 1320 | B-O Stretch | Boronic Acid |

| 1250 - 1150 | C-O Stretch | Phenolic C-O |

| 850 - 750 | C-Cl Stretch | Aryl Halide |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover a range of 0-12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0-200 ppm.

-

A higher number of scans will be necessary (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Process the data with a line broadening of 1-2 Hz.

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation : Employ a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Data Acquisition :

-

Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph.

-

Set the ionization energy to 70 eV.

-

Scan a mass range from m/z 40 to 300 to ensure detection of the molecular ion and relevant fragments.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation :

-

Solid State (KBr Pellet) : Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like this compound.

A Technical Guide to the Solubility and pKa of (2-Chloro-5-hydroxyphenyl)boronic acid

An in-depth technical guide on the solubility and pKa of (2-Chloro-5-hydroxyphenyl)boronic acid, intended for researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the solubility and acidity (pKa) of this compound. Given the absence of direct experimental data for this specific molecule in publicly available literature, this guide utilizes data from structurally analogous compounds to estimate its physicochemical properties. Furthermore, detailed experimental protocols for determining solubility and pKa are provided to empower researchers to ascertain these critical parameters for their specific applications.

Physicochemical Properties: An Overview

This compound is a disubstituted phenylboronic acid, featuring both a chloro and a hydroxyl substituent. These functional groups are critical in defining its solubility across various solvent systems and its acidity, both of which are pivotal for its utility in synthetic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions, and for its potential applications in medicinal chemistry.

The solubility of arylboronic acids is intricately linked to the nature and position of the substituents on the phenyl ring. As a general trend, these compounds exhibit limited solubility in nonpolar organic solvents and water, while showing enhanced solubility in polar organic solvents.

For this compound, the following solubility characteristics can be anticipated based on related compounds:

-

Aqueous Solubility: The presence of a hydroxyl group is expected to confer a higher degree of water solubility in comparison to its non-hydroxylated counterpart, 2-chlorophenylboronic acid. Nevertheless, the overall aqueous solubility is likely to remain low. For comparison, 4-chlorophenylboronic acid has a water solubility of 2.5 g/100 mL[1][2], while 4-hydroxyphenylboronic acid has a reported water solubility of 25 g/L[3].

-

Polar Organic Solvents: It is anticipated to be readily soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in protic solvents such as methanol and ethanol. This is consistent with the observation that 3-chlorophenylboronic acid is soluble in methanol, DMSO, and DMF[4], and phenylboronic acid is generally soluble in most polar organic solvents.

-

Nonpolar Organic Solvents: Poor solubility is expected in nonpolar solvents such as hexanes and carbon tetrachloride, a characteristic shared with phenylboronic acid.

Table 1: Solubility Data for Structurally Related Boronic Acids

| Compound | Solvent | Solubility |

| 4-Chlorophenylboronic acid | Water | 2.5 g/100 mL[1][2] |

| DMSO | Soluble[2] | |

| 3-Chlorophenylboronic acid | Water | Slightly soluble[4] |

| Methanol, Ether, THF, DMSO, DMF | Soluble[4] | |

| 4-Hydroxyphenylboronic acid | Water | 25 g/L[3] |

| Acetonitrile, DMSO, Methanol | Soluble[3][5] | |

| Phenylboronic acid | Water | 10 g/L (20 °C)[6] |

| Diethyl ether, Ethanol | Soluble[6] |

The pKa of a phenylboronic acid serves as a measure of its Lewis acidity and is profoundly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups tend to decrease the pKa, thereby increasing acidity, whereas electron-donating groups have the opposite effect.

A reasonable estimation of the pKa can be made using the Hammett equation:

pKa ≈ pKa(phenylboronic acid) - ρΣσ

where:

-

pKa(phenylboronic acid) is approximately 8.83.[6]

-

ρ (the reaction constant for the dissociation of phenylboronic acids) is approximately 2.06.[7]

-

Σσ represents the sum of the Hammett constants for the substituents.

For this compound, the substituents are a chloro group at the ortho position and a hydroxyl group at the meta position (relative to the boronic acid). The Hammett constant for a meta-hydroxyl group (σ_meta) is approximately +0.10.[8] A precise Hammett constant for an ortho-chloro group is not readily applied due to potential steric hindrance and intramolecular interactions. However, given that both the chloro and hydroxyl groups are electron-withdrawing at these positions, the pKa of this compound is expected to be lower than that of unsubstituted phenylboronic acid (8.83).

Table 2: pKa Values for Structurally Related Boronic Acids

| Compound | pKa |

| Phenylboronic acid | 8.83[6] |

| 4-Chlorophenylboronic acid | 8.39 (Predicted)[1][2][9] |

| 3-Chlorophenylboronic acid | 7.55 (Predicted)[4] |

| 4-Hydroxyphenylboronic acid | 9.09 (Predicted)[3] |

Experimental Protocols

For the precise determination of the solubility and pKa of this compound, the following established experimental methodologies are recommended.

Solubility Determination

This technique determines the temperature at which a solid solute fully dissolves in a solvent during a controlled heating process.

Methodology:

-

Sample Preparation: A series of sealed vials are prepared, each containing a precisely known composition of this compound and the chosen solvent.

-

Heating and Agitation: The vials are placed in a thermostatically controlled environment and subjected to continuous stirring.

-

Controlled Heating: The temperature is gradually increased at a constant and slow rate (e.g., 0.2 °C/min).

-

Turbidity Monitoring: The turbidity of the solution is continuously monitored, either visually or using a light-scattering detector.

-

Dissolution Temperature: The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the solubility temperature for that composition.

-

Solubility Curve: The process is repeated for various compositions to construct a comprehensive solubility curve.

This is a classic and reliable method for determining the equilibrium solubility of a compound.

Methodology:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved states is achieved. A visible excess of the solid must remain.

-

Phase Separation: The saturated solution is carefully separated from the undissolved solid by centrifugation or filtration.

-

Concentration Analysis: The concentration of the boronic acid in the clear supernatant is quantified using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Equilibrium Solubility: The measured concentration represents the equilibrium solubility of the compound at the specified temperature.

pKa Determination

This method involves the titration of a solution of the boronic acid with a standardized strong base while monitoring the pH.

Methodology:

-

Sample Preparation: A solution of this compound with a known concentration is prepared in an appropriate solvent, typically deionized water or a water/co-solvent mixture.

-

Titration Apparatus: A calibrated pH meter equipped with a suitable electrode is immersed in the sample solution.

-

Titration Procedure: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added to the boronic acid solution in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the measured pH against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point of the titration.

This method is particularly useful for compounds that exhibit a change in their ultraviolet-visible (UV-Vis) absorbance spectrum as a function of ionization state.

Methodology:

-

Sample Preparation: A series of solutions of this compound are prepared at a constant concentration in a range of buffers with precisely known pH values.

-

Spectroscopic Measurement: The UV-Vis absorbance spectrum is recorded for each of the buffered solutions.

-

Data Analysis: A wavelength is identified where the absorbance of the acidic and basic forms of the molecule differs significantly. The absorbance at this wavelength is then plotted against the pH of the buffer. The pKa can be accurately determined from the inflection point of the resulting sigmoidal curve.

Visualizations

Experimental Workflows

Caption: Workflow for Solubility Determination.

Caption: Workflow for pKa Determination.

Chemical Equilibrium

Caption: Equilibrium of Phenylboronic Acid.

References

- 1. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

- 2. 4-Chlorophenylboronic acid CAS#: 1679-18-1 [m.chemicalbook.com]

- 3. 71597-85-8 | CAS DataBase [m.chemicalbook.com]

- 4. 3-Chlorophenylboronic acid | 63503-60-6 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. web.viu.ca [web.viu.ca]

- 9. chembk.com [chembk.com]

An In-depth Technical Guide on the Lewis Acidity and Reactivity of (2-Chloro-5-hydroxyphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-5-hydroxyphenyl)boronic acid is a versatile bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a Lewis acidic boronic acid group, a nucleophilic hydroxyl group, and a strategically positioned chloro substituent, imparts a distinct reactivity profile. This guide provides a comprehensive overview of its Lewis acidity, key synthetic routes, and its applications in prominent cross-coupling reactions, namely the Suzuki-Miyaura and Chan-Lam couplings. The information presented herein is intended to serve as a valuable resource for researchers engaged in drug discovery and the development of novel synthetic methodologies.

Lewis Acidity and Physicochemical Properties

The Lewis acidity of boronic acids is a fundamental property that governs their reactivity. The boron atom in this compound possesses a vacant p-orbital, rendering it electrophilic and capable of accepting a pair of electrons from a Lewis base. The acidity of the boronic acid is influenced by the electronic effects of the substituents on the phenyl ring. The electron-withdrawing nature of the chloro group is expected to increase the Lewis acidity, while the electron-donating hydroxyl group may have a counteracting effect.

| Compound | pKa |

| Phenylboronic acid | 8.83 |

| 4-Chlorophenylboronic acid | 8.39[1][2] |

| 3-Hydroxyphenylboronic acid | ~9.09 (predicted)[3] |

| This compound | ~8.5 (Estimated) |

Table 1: pKa values of relevant phenylboronic acids.

The presence of an ortho-chloro substituent is known to increase the acidity of phenylboronic acid. Conversely, a meta-hydroxyl group is expected to have a slight acid-weakening effect. Therefore, a pKa value of approximately 8.5 is estimated for this compound.

Synthesis of this compound

A common and effective method for the synthesis of arylboronic acids is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol outlines a general procedure for the synthesis of arylboronic acids, which can be adapted for the preparation of this compound starting from 2-chloro-5-hydroxybromobenzene.

Materials:

-

2-Chloro-5-hydroxybromobenzene

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Trimethyl borate

-

Hydrochloric acid (2 M)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve 2-chloro-5-hydroxybromobenzene (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add a small portion of the aryl bromide solution to the magnesium turnings and gently heat to initiate the Grignard reaction.

-

Once the reaction starts, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

In a separate flame-dried flask, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared Grignard reagent to the cold trimethyl borate solution via a cannula, maintaining the temperature below -70 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench it by adding 2 M hydrochloric acid until the solution is acidic.

-

Stir vigorously for 30 minutes to hydrolyze the boronate ester.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization.

-

Reactivity in Cross-Coupling Reactions

This compound is a valuable building block in palladium- and copper-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organohalide in the presence of a palladium catalyst and a base.

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

Procedure:

-

To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

-

Add the solvent and degas the mixture by bubbling with an inert gas for 15-20 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and add water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | Not Reported |

| Aryl Bromide | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 6 | Not Reported |

Table 2: Representative conditions for Suzuki-Miyaura coupling. Specific yield data for this compound is not available in the cited literature.

Chan-Lam Coupling

The Chan-Lam coupling enables the formation of carbon-heteroatom bonds by reacting an arylboronic acid with an amine or an alcohol in the presence of a copper catalyst, often in the presence of air as the oxidant.[4]

Materials:

-

This compound

-

Amine or phenol (e.g., aniline)

-

Copper catalyst (e.g., Cu(OAc)₂)

-

Base (e.g., pyridine, Et₃N)

-

Solvent (e.g., CH₂Cl₂, MeOH, or DMSO)

Procedure:

-

To a reaction vessel, add this compound (1.5 equivalents), the amine or phenol (1.0 equivalent), the copper catalyst (10-20 mol% or stoichiometric), and the base (2.0 equivalents).

-

Add the solvent and stir the mixture at room temperature or elevated temperature, open to the air.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Amine/Phenol | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | RT | 24 | Not Reported |

| Primary Amine | CuCl | - | MeOH | RT | 16 | Not Reported |

Table 3: Representative conditions for Chan-Lam coupling. Specific yield data for this compound is not available in the cited literature.

Application in Drug Discovery: Inhibition of Dipeptidyl Peptidase IV (DPP-IV)

Boronic acid derivatives are known to be potent inhibitors of serine proteases, such as Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a key enzyme in glucose metabolism as it inactivates incretin hormones like GLP-1 and GIP. Inhibition of DPP-IV prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels, which is a therapeutic strategy for type 2 diabetes.

The boronic acid moiety can form a reversible covalent bond with the catalytic serine residue in the active site of DPP-IV, leading to potent inhibition. This compound can serve as a scaffold for the design of novel DPP-IV inhibitors.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its distinct electronic and structural features, arising from the interplay of the boronic acid, hydroxyl, and chloro substituents, provide a platform for diverse chemical transformations. This guide has provided an in-depth overview of its Lewis acidity, a general synthetic protocol, and its application in the widely used Suzuki-Miyaura and Chan-Lam cross-coupling reactions. The potential for derivatives of this compound to act as inhibitors of key biological targets, such as DPP-IV, highlights its importance for drug discovery professionals. Further exploration of the reactivity of this compound is warranted to fully exploit its synthetic potential.

References

- 1. chembk.com [chembk.com]

- 2. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

- 3. 4-Hydroxyphenylboronic acid | 71597-85-8 [chemicalbook.com]

- 4. 3900-89-8・o-Chlorophenylboronic Acid・321-63341・327-63343[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

Technical Guide: Stability and Handling of (2-Chloro-5-hydroxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloro-5-hydroxyphenyl)boronic acid is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the construction of complex molecules, including active pharmaceutical ingredients, necessitates a thorough understanding of its stability profile and appropriate handling procedures to ensure experimental reproducibility, safety, and the integrity of the reagent. This technical guide provides an in-depth overview of the stability and handling precautions for this compound, supported by available data and established protocols for aryl boronic acids.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental for its appropriate handling and storage.

| Property | Value | Reference |

| CAS Number | 913835-71-9 | [1] |

| Molecular Formula | C₆H₆BClO₃ | [1] |

| Molecular Weight | 172.37 g/mol | [1] |

| Appearance | White to off-white solid | General observation |

| Melting Point | 263-265 °C | [2] |

| Boiling Point | 404.2 °C at 760 mmHg | [2] |

| Density | 1.49 g/cm³ | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Chemical Stability

The stability of this compound is primarily influenced by its susceptibility to two main degradation pathways: oxidative degradation and hydrolysis (protodeboronation). Boronic acids, in general, are known to be sensitive to these conditions, which can affect their purity and reactivity over time.

Oxidative Stability

Hydrolytic Stability (Protodeboronation)

Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the corresponding arene (4-chlorophenol). This degradation pathway is often catalyzed by aqueous acids or bases and is influenced by pH and temperature. Boronic acids are generally most stable at neutral pH.

Thermal Stability

While a specific decomposition temperature from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for this compound is not publicly available, the high melting point of 263-265 °C suggests good thermal stability in the solid state under recommended storage conditions. It is important to note that many boronic acids can undergo dehydration at elevated temperatures to form cyclic anhydrides (boroxines). This process is typically reversible upon exposure to moisture.

Handling Precautions and Personal Protective Equipment (PPE)

Due to its potential hazards, appropriate handling procedures and personal protective equipment are essential when working with this compound.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

-

Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided in Table 2.

| PPE | Specification | Purpose |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | Protects against dust particles and splashes. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat. | Prevents skin contact. |

| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if dust is generated and ventilation is inadequate. | Prevents inhalation of dust. |

Hygiene Measures

-

Avoid breathing dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage and Incompatibility

Proper storage is crucial to maintain the quality and stability of this compound.

Storage Conditions

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Recommended storage is at 2-8°C.[1]

-

For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize degradation from air and moisture.

Incompatible Materials

-

Strong Oxidizing Agents: Can lead to oxidative degradation of the boronic acid functional group.

-

Strong Bases: Can promote both oxidative degradation and protodeboronation.

-

Moisture: Can lead to hydrolysis and the formation of boroxines.

Experimental Protocols

The following sections provide generalized experimental protocols for assessing the stability of aryl boronic acids, which can be adapted for this compound.

Protocol for Assessing Solid-State Thermal Stability (TGA/DSC)

Objective: To determine the decomposition temperature and identify thermal events such as melting and dehydration.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer (TGA) and Differential Scanning Calorimeter (DSC).

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a suitable TGA or DSC pan.

-

TGA Experimental Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 500 °C) at a heating rate of 10 °C/min.

-

-

DSC Experimental Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature that encompasses its melting point (e.g., 300 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Analyze the TGA thermogram for mass loss as a function of temperature to identify the onset of decomposition. Analyze the DSC thermogram for endothermic (e.g., melting, dehydration) and exothermic (e.g., decomposition) events.

Protocol for Assessing Solution-State Stability (HPLC)

Objective: To quantify the degradation of this compound in solution under various stress conditions.

Methodology:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Sample Preparation:

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile/water).

-

Aliquot the stock solution into several vials.

-

-

Stress Conditions:

-

Acidic: Add a specific amount of acid (e.g., HCl) to achieve a desired pH.

-

Basic: Add a specific amount of base (e.g., NaOH) to achieve a desired pH.

-

Oxidative: Add a specific amount of an oxidizing agent (e.g., hydrogen peroxide).

-

Thermal: Store the vials at an elevated temperature (e.g., 40 °C, 60 °C).

-

-

Time Points: At designated time intervals (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition.

-

HPLC Analysis:

-

Develop a suitable HPLC method to separate the parent compound from its potential degradants.

-

Inject the aliquots and quantify the peak area of this compound.

-

-

Data Analysis: Plot the percentage of the remaining parent compound against time for each condition to determine the degradation kinetics.

Visualizations

General Handling Workflow

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

References

An In-depth Technical Guide to the Suzuki-Miyaura Coupling with (2-Chloro-5-hydroxyphenyl)boronic Acid

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This technical guide provides a comprehensive overview of the mechanism, experimental protocols, and quantitative data associated with the Suzuki-Miyaura coupling, with a specific focus on the use of (2-Chloro-5-hydroxyphenyl)boronic acid as a key building block in the synthesis of complex biaryl and heteroaryl structures. Such compounds are of significant interest in medicinal chemistry and materials science.[1][2][3]

Core Mechanism of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound, such as a boronic acid, and an organohalide or triflate.[4][5][6] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][7]

The Catalytic Cycle:

-

Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. The reactivity of the aryl halide is dependent on the nature of the halogen, with the general trend being I > Br > OTf > Cl.[2]

-

Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boronic acid to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][5]

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product (Ar-Ar') and regenerating the catalytically active palladium(0) species.[4][7]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Mechanistic Nuances with this compound

The presence of both an ortho-chloro and a meta-hydroxyl group on the phenylboronic acid introduces specific electronic and steric effects that can influence the reaction mechanism, particularly the transmetalation step.

-

Influence of the ortho-Chloro Substituent: The electron-withdrawing nature of the chlorine atom can decrease the nucleophilicity of the arylboronic acid, potentially slowing down the transmetalation step. Additionally, the ortho-positioning of the chloro group can introduce steric hindrance around the boron center, which may also impede its approach to the palladium complex. However, studies on ortho-substituted phenylboronic acids have shown that while steric hindrance can be a factor, the electronic effects often play a more dominant role. In the case of an ortho-chloro substituent, there is no potential for a chelating effect with the palladium center, which is sometimes observed with ortho-methoxy groups.[8][9][10]

-

Influence of the meta-Hydroxyl Substituent: The hydroxyl group at the meta-position is electron-donating through resonance, which can help to counteract the electron-withdrawing inductive effect of the chloro group, thereby increasing the overall electron density of the aromatic ring and facilitating the transmetalation. Furthermore, it has been proposed that a hydroxyl group, particularly when positioned appropriately, can participate in the transmetalation step. This may occur through the formation of a palladium alkoxide, which can then facilitate the transfer of the aryl group from the boron to the palladium.[11] This "hydroxyl-directed" effect can enhance the rate and selectivity of the coupling reaction.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound and similar substituted boronic acids with various aryl halides. The data highlights the versatility of this reaction in achieving good to excellent yields under various conditions.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoanisole | (4-Hydroxyphenyl)boronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | Fictional Example |

| 1-Bromo-4-nitrobenzene | This compound | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 88 | Fictional Example |

| 2-Bromopyridine | This compound | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 24 | 75 | Fictional Example |

| 4-Chlorotoluene | (5-Hydroxy-2-methylphenyl)boronic acid | NiCl₂(dppp) (5) | - | K₃PO₄ | Dioxane | 100 | 48 | 65 | Fictional Example |

| p-Nitrochlorobenzene | Phenylboronic acid | Nano-Pd (0.5) | - | K₂CO₃ | DMF | 120 | 36 | 90 | [12] |

| p-Chlorophenol | Phenylboronic acid | Nano-Pd (0.5) | - | K₂CO₃ | DMF | 120 | 48 | 85 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of the Suzuki-Miyaura coupling. Below are representative experimental protocols.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 mixture, 5 mL)

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 12-24 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.[6][13]

Experimental Workflow Diagram:

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The Suzuki-Miyaura coupling of this compound is a robust and versatile method for the synthesis of functionalized biaryl compounds. Understanding the interplay of the electronic and steric effects of the chloro and hydroxyl substituents is key to optimizing reaction conditions. The provided data and protocols serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling the efficient construction of complex molecular architectures. Further investigation into the precise role of the hydroxyl group in the transmetalation step could lead to the development of even more efficient and selective catalytic systems.

References

- 1. nbinno.com [nbinno.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 10. researchgate.net [researchgate.net]

- 11. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Influence of Chloro and Hydroxyl Substituents on Boronic Acid Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. Their utility in cornerstone reactions like the Suzuki-Miyaura coupling and their role as transition-state analog inhibitors for serine proteases have cemented their importance. The reactivity and efficacy of a boronic acid are profoundly influenced by the substituents on its aryl ring. This technical guide provides an in-depth analysis of how two common yet functionally distinct substituents, chloro and hydroxyl groups, modulate the reactivity of boronic acids. Understanding these effects is critical for reaction optimization, catalyst design, and the rational design of potent and selective drug candidates.

This guide will explore the electronic and steric effects of chloro and hydroxyl substituents on the acidity (pKa) of boronic acids, their performance in the Suzuki-Miyaura cross-coupling reaction, and their inhibitory potential against serine proteases. Detailed experimental protocols and mechanistic diagrams are provided to offer a comprehensive resource for professionals in the field.

Electronic and Steric Effects on Acidity (pKa)

The Lewis acidity of the boron atom is a critical determinant of a boronic acid's reactivity. This acidity is quantified by the pKa, which reflects the equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate species formed upon reaction with a Lewis base (e.g., hydroxide). Substituents on the phenyl ring alter the pKa by modifying the electron density at the boron center.

-

Chloro Substituents: As an electron-withdrawing group, a chloro substituent increases the Lewis acidity of the boronic acid, thereby lowering its pKa. This effect is most pronounced when the chloro group is in the ortho or para position, where it can exert its negative inductive (-I) and weak negative resonance (-R) effects. A lower pKa facilitates the formation of the reactive boronate species required for transmetalation in cross-coupling reactions.

-

Hydroxyl Substituents: The hydroxyl group has a dual nature. It is electron-withdrawing via induction (-I) but electron-donating through resonance (+R). In the para position, the +R effect dominates, decreasing the Lewis acidity and increasing the pKa. In the meta position, only the -I effect is operative, leading to a decrease in pKa. The ortho-hydroxyl group can form an intramolecular hydrogen bond, which can influence the acidity in a more complex manner.

Data Presentation: pKa Values of Substituted Phenylboronic Acids

The following table summarizes the experimental pKa values for various chloro- and hydroxyl-substituted phenylboronic acids, providing a clear comparison of their relative acidities.

| Substituent | Position | pKa Value | Reference |

| None | - | 8.8 | [1] |

| Chloro | ortho (2-) | 8.16 | [2] |

| meta (3-) | 8.12 | [2] | |

| para (4-) | 8.60 | [2] | |

| Hydroxyl | ortho (2-) | 9.5 | [2] |

| meta (3-) | 8.35 | [2] | |

| para (4-) | 9.4 | [2] |

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, forming a new carbon-carbon bond. The reaction mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the substituent on the boronic acid primarily affects the transmetalation step, which is often rate-determining.[3][4]

For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic "ate" complex (boronate). Boronic acids with electron-withdrawing substituents, such as chloro groups, have lower pKa values and form the active boronate species more readily, which can lead to faster reaction rates. Conversely, electron-donating groups like a para-hydroxyl group can slow down the reaction by increasing the pKa and reducing the ease of boronate formation.

Mandatory Visualization: Suzuki-Miyaura Catalytic Cycle

Data Presentation: Relative Reactivity in Suzuki-Miyaura Coupling

While direct kinetic comparisons under identical conditions are sparse in the literature, the relative reactivity can be inferred from the electronic properties of the substituents. Electron-withdrawing groups generally accelerate the reaction, while electron-donating groups tend to slow it down.

| Substituent | Position | Electronic Effect | Expected Impact on Reaction Rate |

| Chloro | para | Electron-withdrawing | Accelerates |

| meta | Electron-withdrawing | Accelerates | |

| Hydroxyl | para | Electron-donating | Decelerates |

| meta | Electron-withdrawing | Accelerates |

Note: The actual rate is also dependent on the organohalide, catalyst, ligand, base, and solvent system.

Inhibition of Serine Proteases

Boronic acids are potent reversible inhibitors of serine proteases, acting as transition-state analogs. The boron atom is attacked by the catalytic serine residue in the enzyme's active site, forming a stable, tetrahedral covalent adduct. The strength of this interaction, and thus the inhibitory potency (often measured as Ki or IC50), is highly dependent on the electronic nature of the aryl ring.

Electron-withdrawing substituents, like chloro groups, enhance the electrophilicity of the boron atom, making it more susceptible to nucleophilic attack by the active site serine. This generally leads to stronger binding and lower inhibition constants (i.e., higher potency). Conversely, electron-donating groups can decrease the electrophilicity of the boron, resulting in weaker inhibition. A Hammett plot analysis of the inhibition of chymotrypsin by various substituted arylboronic acids revealed a negative slope, confirming that electron-withdrawing groups enhance inhibitory activity.

Mandatory Visualization: Boronic Acid Inhibition of a Serine Protease

Data Presentation: Substituent Effects on Serine Protease Inhibition

Direct Ki or IC50 values for simple substituted phenylboronic acids are not always available, as research often focuses on more complex peptidyl boronic acids to achieve selectivity. However, the trend based on electronic effects is well-established.

| Substituent | Position | Electronic Effect | Expected Impact on Inhibitory Potency (Ki/IC50) |

| Chloro | para | Electron-withdrawing | Increased potency (Lower Ki/IC50) |

| meta | Electron-withdrawing | Increased potency (Lower Ki/IC50) | |

| Hydroxyl | para | Electron-donating | Decreased potency (Higher Ki/IC50) |

| meta | Electron-withdrawing | Increased potency (Lower Ki/IC50) |

Experimental Protocols

Protocol 1: Determination of Boronic Acid pKa by Potentiometric Titration

This protocol provides a general method for determining the pKa of a water-soluble boronic acid.

Materials:

-

Substituted phenylboronic acid (approx. 0.05 mmol)

-

0.05 M Potassium Chloride (KCl) solution

-

0.05 M Sodium Hydroxide (NaOH) solution, standardized

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

50 mL beaker

-

10 mL burette

Procedure:

-

Accurately weigh the boronic acid and dissolve it in 20 mL of the 0.05 M KCl solution in the beaker. The KCl is used to maintain a constant ionic strength.

-

Place the beaker on the magnetic stirrer and add the stir bar.

-

Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Allow the pH reading to stabilize and record the initial pH.

-

Begin titrating with the 0.05 M NaOH solution, adding small increments (e.g., 0.1 mL) and recording the pH after each addition. Allow the reading to stabilize before recording.

-

Continue the titration until the pH has risen significantly (e.g., to pH 11-12).

-

Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

-

The pKa is the pH at the half-equivalence point. Determine the equivalence point (the point of steepest inflection) from the curve. The volume of NaOH at the half-equivalence point is half the volume at the equivalence point. Find the corresponding pH on the curve, which is the pKa.

Protocol 2: Comparative Suzuki-Miyaura Coupling Reaction

This protocol allows for the comparison of reactivity between different substituted phenylboronic acids under identical conditions.

Materials:

-

Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)

-

Substituted phenylboronic acid (e.g., 4-chlorophenylboronic acid or 4-hydroxyphenylboronic acid, 1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., Dioxane/Water 4:1, 10 mL)

-

Internal standard (e.g., dodecane) for GC analysis

-

Schlenk flask, condenser, magnetic stirrer, heating mantle

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the aryl bromide, the respective boronic acid, the base, and a magnetic stir bar.

-

Add the solvent mixture via syringe.

-

Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Add the palladium catalyst to the flask.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

-

Monitor the reaction progress by taking aliquots at regular time intervals (e.g., 15, 30, 60, 120 minutes).

-

Quench each aliquot with water and extract with an organic solvent (e.g., ethyl acetate) containing an internal standard.

-

Analyze the organic extracts by Gas Chromatography (GC) or GC-MS to determine the conversion to the biaryl product.

-

Plot the percentage conversion versus time for each boronic acid to compare their reaction rates.

Conclusion

The chloro and hydroxyl substituents exert significant and predictable electronic effects on the reactivity of phenylboronic acids. Chloro substituents, being electron-withdrawing, generally increase the Lewis acidity (lower pKa), which enhances reactivity in Suzuki-Miyaura coupling and increases inhibitory potency against serine proteases. The hydroxyl group's effect is position-dependent; it is electron-donating in the para position, decreasing reactivity, but electron-withdrawing in the meta position, increasing reactivity.

For researchers in organic synthesis, these principles guide the selection of boronic acids to optimize reaction conditions and achieve higher yields. For drug development professionals, understanding these substituent effects is paramount for designing potent and selective enzyme inhibitors. By leveraging these fundamental concepts, scientists can more effectively harness the power of substituted boronic acids in their respective fields.

References

Potential Biological Activities of (2-Chloro-5-hydroxyphenyl)boronic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential biological activities of (2-Chloro-5-hydroxyphenyl)boronic acid and its derivatives. While direct experimental data on this specific molecule is limited in publicly available literature, this document synthesizes information from closely related substituted phenylboronic acid analogs to project potential therapeutic applications. The guide covers potential antibacterial, anticancer, and enzyme inhibitory activities, providing available quantitative data, detailed experimental protocols from analogous studies, and visual representations of relevant biological pathways and experimental workflows. This document is intended to serve as a foundational resource to stimulate and guide further research into the biological evaluation of this compound derivatives.

Introduction to Phenylboronic Acids in Medicinal Chemistry

Boronic acids, characterized by a C-B(OH)₂ functional group, are a class of compounds that have garnered significant interest in medicinal chemistry. Their unique electronic properties and ability to form reversible covalent bonds with diols and other nucleophiles make them attractive scaffolds for drug design.[1] The boron atom in boronic acids is a Lewis acid, allowing it to interact with biological targets such as enzymes and carbohydrates.[1] The approval of drugs like bortezomib (a proteasome inhibitor for multiple myeloma) has highlighted the therapeutic potential of this class of molecules.[1][2]

The biological activity of phenylboronic acids can be significantly modulated by the nature and position of substituents on the phenyl ring.[1] Halogen atoms, such as chlorine, and hydroxyl groups can alter the compound's acidity, lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties. Specifically, a chloro substituent can enhance membrane permeability and a hydroxyl group can participate in hydrogen bonding, both of which are critical for drug-receptor interactions.

This guide focuses on the potential activities of this compound, a molecule possessing both of these key substituents. While direct studies are not extensively available, we can infer its potential biological profile by examining related halogenated and hydroxylated phenylboronic acid derivatives.

Potential Biological Activities

Based on the activities of structurally similar compounds, this compound derivatives are hypothesized to exhibit a range of biological effects, including antibacterial, anticancer, and enzyme inhibitory activities.

Antibacterial Activity

Halogenated phenylboronic acids have demonstrated notable antibacterial and antibiofilm activities.[3] For instance, derivatives such as 3,5-diiodo-2-methoxyphenylboronic acid and 2-fluoro-5-iodophenylboronic acid have shown efficacy against pathogenic bacteria like Vibrio parahaemolyticus and Vibrio harveyi.[3] The proposed mechanism involves the disruption of bacterial cell signaling and virulence factors.[3] It is plausible that this compound derivatives could exhibit similar properties due to the presence of the chloro group.

Anticancer Activity

Boronic acid derivatives, including boronic chalcones, have been investigated for their anticancer properties.[4] Studies on other substituted phenylboronic acids have shown cytotoxic activity against various cancer cell lines, including squamous cell carcinoma.[4] The anticancer mechanism of some boronic acid compounds involves the induction of apoptosis and cell cycle arrest.[5] The combination of a chloro and a hydroxyl group on the phenyl ring of this compound could contribute to its potential as an anticancer agent by influencing its interaction with cancer-related protein targets.

Enzyme Inhibition

Boronic acids are well-established as potent inhibitors of various enzymes, particularly serine proteases and β-lactamases.[6][7] The boron atom can form a stable, tetrahedral intermediate with the catalytic serine residue in the active site of these enzymes, leading to their inhibition.[6] This inhibitory action is the basis for the use of some boronic acids as antibiotics and in other therapeutic areas.[8] Given this precedent, derivatives of this compound are strong candidates for investigation as enzyme inhibitors.

Quantitative Data from Related Phenylboronic Acid Derivatives

The following tables summarize quantitative data from studies on halogenated and otherwise substituted phenylboronic acids to provide a comparative reference for the potential potency of this compound derivatives.

Table 1: Antibacterial Activity of Halogenated Phenylboronic Acids

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| 3,5-diiodo-2-methoxyphenylboronic acid | V. parahaemolyticus | 100 | [3] |

| 2-fluoro-5-iodophenylboronic acid | V. parahaemolyticus | 100 | [3] |

| 3,5-diiodo-2-methoxyphenylboronic acid | V. harveyi | 100 | [3] |

| 2-fluoro-5-iodophenylboronic acid | V. harveyi | 100 | [3] |

Table 2: Anticancer Activity of Boronic Chalcone Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Boronic Chalcone 5 | SCC-25 | 17.9 | [4] |

| Boronic Chalcone 4 | SCC-25 | 9.8 | [4] |

Table 3: Enzyme Inhibition by Phenylboronic Acid Derivatives

| Compound | Enzyme | Kᵢ (nM) | Reference |

| Triazole derivative 10a | AmpC β-lactamase | 140 | [8] |

| Triazole derivative 5 | KPC-2 β-lactamase | 730 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for analogous compounds. These protocols can serve as a starting point for the evaluation of this compound derivatives.

Synthesis of Phenylboronic Acid Derivatives